molecular formula C12H22N4O B2458229 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea CAS No. 2034236-53-6

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Cat. No.: B2458229
CAS No.: 2034236-53-6
M. Wt: 238.335
InChI Key: YFWRUDRETMIVTG-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a tert-butyl group and a pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Temperature: The reaction may be carried out at room temperature or under reflux conditions.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-(2-(1H-pyrazol-3-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.

    1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.

Uniqueness

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is unique due to the presence of both the tert-butyl group and the dimethyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9-8-10(15-16(9)5)6-7-13-11(17)14-12(2,3)4/h8H,6-7H2,1-5H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWRUDRETMIVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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